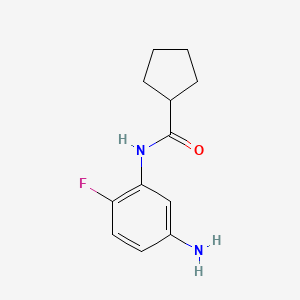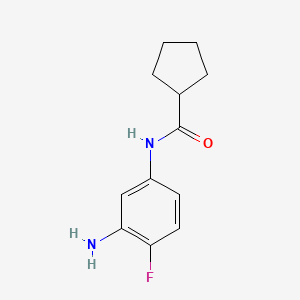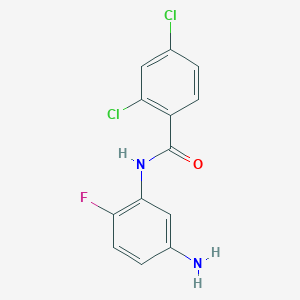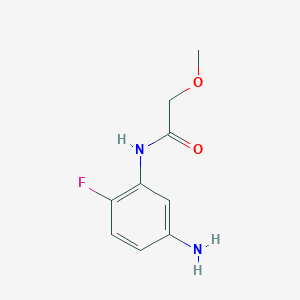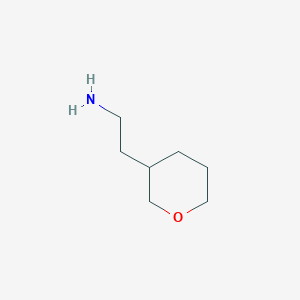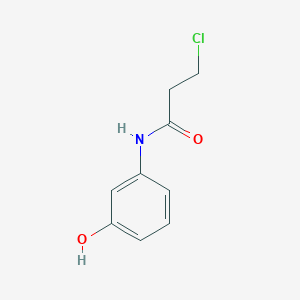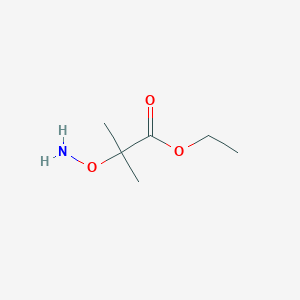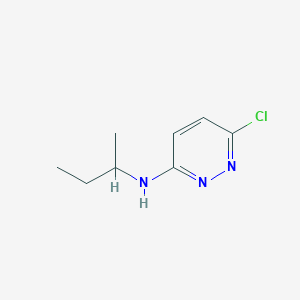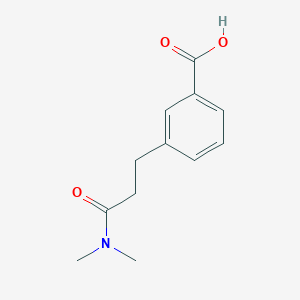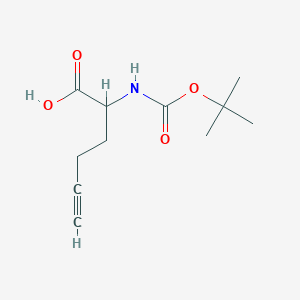![molecular formula C17H17N3O3 B1357504 1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937598-61-3](/img/structure/B1357504.png)
1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of aromatic heterocycle . This core is substituted with a cyclopentyl group, a furan-2-yl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyrazolo[3,4-b]pyridine core . The furan-2-yl and cyclopentyl groups are likely to project out from this plane. The carboxylic acid group may participate in hydrogen bonding interactions.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic heterocycle could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the carboxylic acid group could make the compound acidic. The compound is likely to have significant polarity due to the presence of the carboxylic acid group and the polar nature of the aromatic heterocycle .Aplicaciones Científicas De Investigación
Anticancer Potential : A study conducted by Stepanenko et al. (2011) synthesized organometallic complexes of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase inhibitors. These compounds showed cytotoxicity and cell cycle effects in human cancer cells, indicating potential applications in cancer therapy (Stepanenko et al., 2011).
Synthetic Methods and Derivatives : Research by Akçamur et al. (1997) and Şener et al. (2002) focused on the functionalization and cyclization reactions of similar pyrazole-3-carboxylic acids. These studies contribute to understanding how these compounds can be modified for various applications, such as the synthesis of new derivatives (Akçamur et al., 1997) (Şener et al., 2002).
Development of Heterocyclic Compounds : The synthesis and study of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine were reported by El-Essawy and Rady (2011). Such developments are significant for creating new classes of heterocyclic compounds with potential biological activities (El-Essawy & Rady, 2011).
Antibacterial Properties : Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluated their antibacterial activities. Some of these compounds showed good antibacterial properties, suggesting their potential use in developing new antimicrobial agents (Maqbool et al., 2014).
Molecular Structure and Computational Studies : Shen et al. (2012) conducted a comprehensive study on the molecular structure and computational analysis of pyrazole derivatives. Such research provides valuable insights into the molecular behavior of these compounds, which is crucial for their potential applications (Shen et al., 2012).
Antiviral Activity : The synthesis and evaluation of the antiviral activity of certain pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives were reported by Bernardino et al. (2007). This study highlights the potential of these compounds in developing new antiviral drugs (Bernardino et al., 2007).
Direcciones Futuras
Future research could focus on exploring the biological activities of this compound and related compounds. The Suzuki–Miyaura cross-coupling reaction could potentially be optimized for the synthesis of this compound . Additionally, the compound could be modified to improve its physical and chemical properties .
Propiedades
IUPAC Name |
1-cyclopentyl-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-15-12(17(21)22)9-13(14-7-4-8-23-14)18-16(15)20(19-10)11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYQTMAAPOSGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)C4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132337 |
Source


|
| Record name | 1-Cyclopentyl-6-(2-furanyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
CAS RN |
937598-61-3 |
Source


|
| Record name | 1-Cyclopentyl-6-(2-furanyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937598-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-6-(2-furanyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


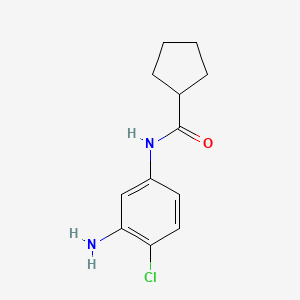
![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
